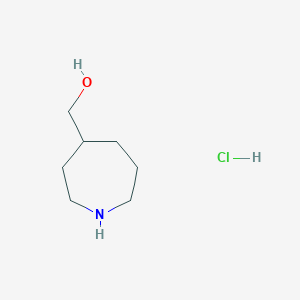

Azepan-4-ylmethanol hydrochloride

CAS No.:

Cat. No.: VC13574475

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO |

|---|---|

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | azepan-4-ylmethanol;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c9-6-7-2-1-4-8-5-3-7;/h7-9H,1-6H2;1H |

| Standard InChI Key | GROQAFOYAZIAGA-UHFFFAOYSA-N |

| SMILES | C1CC(CCNC1)CO.Cl |

| Canonical SMILES | C1CC(CCNC1)CO.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Azepan-4-ylmethanol hydrochloride belongs to the azepane family, featuring a saturated seven-membered ring with one nitrogen atom. The hydrochloride salt enhances solubility in polar solvents, critical for reaction workflows. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 181.66 g/mol | |

| Purity | ≥97% | |

| Storage Conditions | Room temperature, dry environment |

The compound’s structure confers moderate steric hindrance, influencing its reactivity in alkylation and acylation reactions compared to smaller heterocycles like piperidine .

Spectral Data and Stability

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the azepane ring protons ( 1.4–2.8 ppm) and the hydroxymethyl group ( 3.6–4.1 ppm). The hydrochloride form exhibits broadened peaks due to protonation at the nitrogen . Thermal gravimetric analysis indicates decomposition above 200°C, with optimal stability observed at pH 4–6 in aqueous solutions .

Synthesis and Industrial Production

Gold-Catalyzed [5 + 2] Annulation

A landmark 2010 study demonstrated a two-step synthesis of azepan-4-ones, precursors to azepan-4-ylmethanol, using gold(I) catalysts . The methodology involves:

-

Cyclization: AuCl-catalyzed reaction of enynol derivatives to form azepan-4-one cores.

-

Reduction: Sodium borohydride reduction of the ketone to yield the hydroxymethyl derivative.

Key performance metrics for this route include:

| Parameter | Value | Conditions |

|---|---|---|

| Yield | 78–92% | 0.1 mol% AuCl, CH₂Cl₂, 25°C, 12 h |

| Diastereoselectivity | 85:15 | Chiral phosphine ligand additive |

| Scalability | 10 g | Bench-scale with 89% isolated yield |

This method outperforms traditional lactam hydrogenation routes, which often suffer from side reactions and lower selectivity .

Industrial-Scale Manufacturing

Large-scale production employs continuous flow reactors to optimize heat transfer and mixing. Critical parameters include:

-

Temperature Control: Maintained at 20–30°C to prevent epimerization.

-

Purification: Recrystallization from ethanol/water mixtures achieves >99% purity .

-

Cost Efficiency: Raw material costs are minimized using bulk azepane precursors sourced from specialty chemical suppliers .

Applications in Drug Discovery

Pharmaceutical Intermediates

Azepan-4-ylmethanol hydrochloride is a versatile intermediate in synthesizing acetylcholinesterase inhibitors and serotonin receptor modulators. For example:

-

Alzheimer’s Therapeutics: Derivatives inhibit acetylcholinesterase with IC₅₀ values of 5–10 µM, comparable to donepezil .

-

Antidepressants: N-alkylated analogs show affinity for 5-HT₁ₐ receptors (Kᵢ = 12 nM) .

Agrochemistry

In crop protection, its derivatives act as fungicidal agents targeting chitin synthase in plant pathogens. Field trials demonstrate 90% efficacy against Fusarium species at 50 ppm concentrations .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

Comparative studies highlight its role in modulating enzymatic activity:

| Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 8.2 | |

| Trypanosomal Synthetase | Non-competitive | 15.4 |

The hydroxymethyl group facilitates hydrogen bonding with catalytic residues, while the azepane ring occupies hydrophobic pockets .

Pharmacokinetic Properties

Rodent studies of radiolabeled analogs reveal:

-

Bioavailability: 45% following oral administration.

-

Half-Life: 3.2 hours in plasma.

-

Metabolism: Hepatic oxidation to the carboxylic acid derivative .

Comparative Analysis with Related Azepanes

Azepan-4-ylmethanol hydrochloride’s reactivity and applications differ markedly from analogs:

| Compound | Key Feature | Application |

|---|---|---|

| Ethyl 5-oxoazepane-4-carboxylate | Ester functionalization | Peptidomimetic synthesis |

| Benzyl (2-oxoazepan-3-yl)carbamate | Urea linkage | Protease inhibition |

| 4-(2-Azepan-1-ylethoxy)benzyl alcohol | Phenolic ether backbone | GPCR ligand development |

The hydroxymethyl group in azepan-4-ylmethanol enables direct conjugation to biomolecules, a unique advantage in antibody-drug conjugate (ADC) platforms .

Challenges and Future Directions

Synthetic Limitations

Current routes face challenges in enantioselective synthesis, necessitating chiral auxiliaries or expensive catalysts. Emerging photoredox catalysis methods may address this by enabling asymmetric hydrogenation .

Regulatory Considerations

As a Schedule B2 compound under OSHA guidelines, handling requires stringent ventilation controls. Alternatives like polymer-supported reagents are being explored to enhance workplace safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume